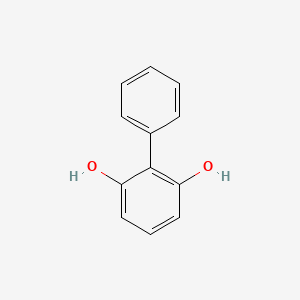

2-phenylbenzene-1,3-diol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-phenylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the dihydroxylation of biphenyl derivatives. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-phenylbenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

2-Phenylbenzene-1,3-diol has been identified for its potential therapeutic uses:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. The compound's structure allows it to interact with bacterial cell membranes effectively .

- Antioxidant Properties : The compound has shown promise as an antioxidant agent, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .

- Ligand in Catalysis : In synthetic organic chemistry, this compound acts as a ligand in various catalytic cycles. It has been utilized in CoCl₂ reactions to study elimination processes, showcasing its role in facilitating chemical transformations .

Material Science Applications

The compound plays a vital role in the development of advanced materials:

- Polymer Production : this compound is used in the synthesis of polyphenylene ether (PPE) resins. These materials are known for their thermal stability and electrical insulating properties, making them suitable for electronic applications .

- Fluorescent Materials : Research into biphenyl derivatives highlights the potential of this compound in creating fluorescent layers for organic light-emitting diodes (OLEDs). Its structural characteristics allow for effective light emission properties when incorporated into OLED architectures .

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through various methods:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Applications

Research conducted on the incorporation of this compound into PPE resins showed enhanced thermal stability and mechanical properties. The synthesized polymers exhibited superior performance in high-temperature applications compared to traditional polymers .

Wirkmechanismus

The mechanism of action of 2-phenylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The biphenyl structure allows for π-π interactions and other aromatic interactions, which can affect its binding to molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1’-biphenyl-2,2’-diol: Similar structure but with hydroxyl groups at different positions.

1,1’-biphenyl-4,4’-diol: Another biphenyl diol with hydroxyl groups at the para positions.

2,2’-dihydroxybiphenyl: A closely related compound with hydroxyl groups at the ortho positions.

Uniqueness

The ortho positioning of the hydroxyl groups allows for unique intramolecular interactions and reactivity patterns compared to other biphenyl diols .

Eigenschaften

CAS-Nummer |

3796-74-5 |

|---|---|

Molekularformel |

C12H10O2 |

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

2-phenylbenzene-1,3-diol |

InChI |

InChI=1S/C12H10O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8,13-14H |

InChI-Schlüssel |

UPXZHXVOMCGZDS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.